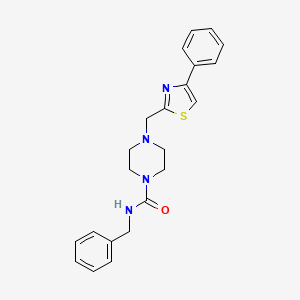

N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide” has been reported in the literature. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide, groups with known antibacterial activity . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis

The molecular structure of compounds similar to “N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide” has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, etc.) . The thiazole ring is a common feature in these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds similar to “N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide” have been reported. For example, the synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, such as our compound of interest, have been recognized for their potent antimicrobial properties. They act by interfering with bacterial cell wall synthesis or protein synthesis. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria .

Antitumor and Cytotoxic Activity

The thiazole moiety is a common feature in many antineoplastic drugs. N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has shown promise in preclinical studies for its cytotoxic effects on tumor cell lines, indicating potential use in cancer therapy .

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, and controlling it is crucial in many diseases. Thiazole compounds have demonstrated significant anti-inflammatory effects, which could be harnessed in the development of new anti-inflammatory drugs .

Neuroprotective Properties

Neurodegenerative diseases represent a growing challenge. Thiazole derivatives have shown neuroprotective effects, suggesting that our compound could be explored for its potential in treating conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Applications

The ability to inhibit viral replication makes thiazole derivatives, including N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide, candidates for antiviral drug development. Their mechanism may involve the disruption of viral enzyme functions or nucleic acid synthesis .

Antidiabetic Potential

Thiazole derivatives have been associated with antihypertensive and antidiabetic activities. This compound could be part of new therapeutic strategies for managing diabetes, possibly through modulation of insulin release or glucose metabolism .

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets to induce biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, could influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, could potentially be influenced by environmental factors .

Orientations Futures

The future directions for “N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide” and similar compounds could involve further exploration of their biological activities. For instance, the antibacterial activity of similar compounds could be further investigated, potentially leading to the development of new antibacterial agents .

Propriétés

IUPAC Name |

N-benzyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c27-22(23-15-18-7-3-1-4-8-18)26-13-11-25(12-14-26)16-21-24-20(17-28-21)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQXDUBAYXILNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Methoxy-[2,3']bipyridinyl-5-ylamine](/img/structure/B2857224.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea](/img/structure/B2857226.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2857228.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2857235.png)

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2857237.png)

![N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide](/img/structure/B2857240.png)